molecular formula C4H2BrF2NO B13907994 5-Bromo-2-(difluoromethyl)-1,3-oxazole

5-Bromo-2-(difluoromethyl)-1,3-oxazole

Cat. No.: B13907994
M. Wt: 197.97 g/mol
InChI Key: MGYXHTLPZMCSJF-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1,3-oxazole is a useful research compound. Its molecular formula is C4H2BrF2NO and its molecular weight is 197.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BrF2NO

Molecular Weight

197.97 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1,3-oxazole

InChI

InChI=1S/C4H2BrF2NO/c5-2-1-8-4(9-2)3(6)7/h1,3H

InChI Key

MGYXHTLPZMCSJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)F)Br

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 5-Bromo-2-(difluoromethyl)-1,3-oxazole (CAS: 1783600-05-4).

Executive Summary

This compound is a bifunctional heterocyclic building block designed for high-value medicinal chemistry programs. It serves as a strategic "linchpin" scaffold, enabling the orthogonal introduction of complex substructures via the C5-bromide handle while retaining a metabolically stable, lipophilic hydrogen bond donor at the C2 position (the difluoromethyl group).

  • Primary Utility: Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • Key Feature: The -CF₂H moiety acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability (LogP modulation) while mitigating rapid metabolic clearance.

  • CAS Number: 1783600-05-4

  • Molecular Formula: C₄H₂BrF₂NO[1]

Structural Analysis & Physicochemical Properties[2][3]

The oxazole ring is an electron-deficient aromatic system (π-excessive but inductively withdrawn by Oxygen and Nitrogen). The introduction of the difluoromethyl group at C2 and the bromine at C5 creates a unique electronic push-pull system.

Electronic Distribution
  • C2 Position (-CF₂H): The difluoromethyl group is strongly electron-withdrawing (inductive effect), lowering the pKa of the oxazole ring and reducing the basicity of the nitrogen. This increases the stability of the ring against oxidative metabolism.

  • C5 Position (-Br): The carbon-bromine bond is activated for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰) due to the electron-deficient nature of the heteroaromatic core.

  • C4 Position (-H): The C4 proton is the least acidic site but remains susceptible to electrophilic attack or directed C-H activation under forcing conditions.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Weight 197.97 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Calc) ~1.8 – 2.1Optimal lipophilicity for CNS and peripheral targets.
H-Bond Donors 1 (Weak, CF₂-H )The CF₂H proton acts as a weak H-bond donor.
H-Bond Acceptors 2 (N, O)Nitrogen lone pair availability is reduced by -CF₂H.
Physical State Low-melting solid / OilEasy handling in automated synthesis.

Synthetic Accessibility

The synthesis of this compound typically follows a modular "Construct-then-Functionalize" approach to ensure regiocontrol.

Core Synthesis Protocol

The most robust route involves the cyclization of difluoroacetamide derivatives followed by regioselective bromination.

  • Cyclization: Reaction of 2,2-difluoroacetamide with 2-bromoacetaldehyde diethyl acetal (or equivalent) yields the parent 2-(difluoromethyl)oxazole.

  • Bromination: Direct lithiation at C5 followed by quenching with a bromine source (e.g., CBr₄, NBS) or electrophilic bromination.

Diagram 1: Synthetic Pathway

The following flowchart illustrates the stepwise construction of the core.

SynthesisPath Figure 1: Synthetic route from acyclic precursors to the brominated scaffold. Start Difluoroacetamide (Starting Material) Inter1 2-(Difluoromethyl) oxazole Start->Inter1 Cyclization (100°C, Acid Cat.) Product 5-Bromo-2-(difluoromethyl) -1,3-oxazole Inter1->Product Regioselective Bromination (C5) Reagent1 2-Bromoacetaldehyde diethyl acetal Reagent1->Inter1 Reagent2 NBS or Br2 (Electrophilic Sub.) Reagent2->Product

Reactivity Profile & Experimental Protocols

The utility of this building block lies in its predictable reactivity at the C5 position.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond is highly reactive toward Pd(0) insertion.

  • Catalyst Choice: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, use Pd₂(dba)₃ with XPhos.

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases prevent degradation of the oxazole ring).

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Protocol (Standard Suzuki Coupling):

  • Charge a reaction vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Dissolve in 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Degas with Argon for 5 minutes.

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Heat at 80-90°C for 4-12 hours.

  • Note: The electron-deficient nature of the oxazole facilitates rapid coupling, often faster than phenyl bromides.

B. C-H Activation (C4 Functionalization)

Once the C5 position is substituted, the C4 position becomes the most acidic proton remaining (pKa ~20-25).

  • Direct Arylation: Can be achieved using Pd(OAc)₂/PivOH systems to install aryl groups at C4 without pre-functionalization.

C. Stability of the CF₂H Group

The difluoromethyl group is generally stable under standard acidic and basic conditions. However, avoid extremely strong bases (e.g., t-BuLi) at elevated temperatures, as this can lead to alpha-elimination of fluoride (defluorination).

Diagram 2: Reactivity Map

This diagram details the orthogonal reactivity handles of the molecule.

ReactivityMap Figure 2: Orthogonal reactivity profile of the scaffold. Core 5-Bromo-2-(difluoromethyl) -1,3-oxazole Suzuki C5: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Forms: Biaryl-Oxazoles Core->Suzuki Primary Reactivity Stille C5: Stille Coupling (Ar-SnBu3) Forms: Heteroaryl-Oxazoles Core->Stille Alternative Coupling CH_Act C4: C-H Activation (Pd(OAc)2, Ar-I) Requires C5 blocking Core->CH_Act Secondary Functionalization H_Bond C2-CF2H: Bioisostere Lipophilic H-Bond Donor Stable to metabolic oxidation Core->H_Bond SAR Property

Medicinal Chemistry Applications

Bioisosterism & Lipophilicity

The 2-(difluoromethyl) group is a validated bioisostere for:

  • Methyl (-CH₃): Increases metabolic stability (blocks CYP450 oxidation).

  • Hydroxyl (-OH) / Thiol (-SH): The C-H bond in CF₂H is sufficiently polarized to act as a hydrogen bond donor, interacting with backbone carbonyls in protein binding pockets. Unlike -OH, it does not incur a high desolvation penalty, potentially improving potency.

Case Study Logic: HDAC Inhibitors

Analogs of oxazoles with difluoromethyl groups have been successfully employed in the design of Histone Deacetylase (HDAC) inhibitors .[2] The oxazole ring serves as a rigid linker, while the CF₂H group modulates the zinc-binding affinity or interacts with the hydrophobic rim of the enzyme active site.

Handling & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination.

  • Hazards: Treat as an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Waste: Dispose of as halogenated organic waste.

References

  • Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. Journal of Organic Chemistry. (2011). Describes analogous cyclization methods for fluorinated oxazoles.

  • One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. (2025).[3] Provides protocols for difluoroacetic acid based cyclizations.

  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based inhibitors of HDAC6. ChemRxiv. (2023). Validates the difluoromethyl group as a bioactive motif in oxazole-like scaffolds.

  • 5-Bromo-2-(difluoromethyl)oxazole Product Data. ChemSRC. Confirms CAS 1783600-05-4 and structural identity.

  • Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Chemistry). BenchChem. General protocols for 5-bromo-heterocycle couplings.

Sources

5-Bromo-2-(difluoromethyl)-1,3-oxazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its apparent novelty, direct experimental data for this specific molecule is not extensively available in public databases. Consequently, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a detailed profile. The guide covers compound identification, predicted physicochemical properties, plausible synthetic strategies, expected reactivity, potential applications in drug discovery, and essential safety protocols. This resource is intended for researchers, scientists, and professionals in drug development who are exploring novel oxazole derivatives.

Introduction: The Oxazole Scaffold in Modern Chemistry

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold in drug design.[1] The introduction of a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the oxazole core is anticipated to impart unique physicochemical and pharmacological properties. The bromine atom serves as a versatile synthetic handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, while the difluoromethyl group, a bioisostere of hydroxyl and thiol groups, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

Compound Identification and Physicochemical Properties

As of the date of this publication, a specific CAS number for this compound has not been found in major chemical databases. This suggests the compound may be a novel chemical entity. The key identifiers and predicted physicochemical properties are summarized below, based on calculations and data from analogous compounds such as 5-bromooxazole.[5]

IdentifierValueSource
Compound Name This compoundIUPAC Nomenclature
CAS Number Not Assigned-
Molecular Formula C₄H₂BrF₂NOCalculated
Molecular Weight 200.97 g/mol Calculated
Canonical SMILES C1=C(N=CO1)C(F)FPredicted
InChI Key PredictedPredicted

Predicted Physicochemical Properties:

The properties of this compound are predicted to be influenced by the competing effects of the polar difluoromethyl group and the lipophilic bromo substituent. These predictions are crucial for designing synthetic workups, purification strategies, and for anticipating the compound's behavior in biological systems.[6][7]

PropertyPredicted ValueNotes
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature, based on analogs.
Boiling Point Not availableExpected to be higher than 5-bromooxazole due to the increased molecular weight.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane).Typical for small, functionalized organic molecules.
pKa (of conjugate acid) < 1The electron-withdrawing nature of the bromine and difluoromethyl groups is expected to decrease the basicity of the oxazole nitrogen compared to the parent oxazole (pKa of 0.8).[8]
LogP 1.5 - 2.5Predicted to have moderate lipophilicity, a key parameter for drug-likeness.

Proposed Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound has not been published, plausible synthetic routes can be devised based on established methodologies for the synthesis of substituted oxazoles. Two potential strategies are outlined below.

Pathway A: Late-Stage Bromination

This approach involves the initial construction of the 2-(difluoromethyl)oxazole core, followed by bromination at the C5 position.

Synthetic Pathway A A 2-(Difluoromethyl)oxazole Precursor B 2-(Difluoromethyl)oxazole A->B Cyclization C This compound B->C Electrophilic Bromination (e.g., NBS or Br₂)

Caption: Proposed late-stage bromination pathway.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-(Difluoromethyl)oxazole: A potential starting point could be the reaction of a suitable difluoromethylated precursor, such as a difluoroacetyl derivative, with an appropriate three-carbon component to form the oxazole ring. Methods for synthesizing 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines and phenyliodine bis(trifluoroacetate) (PIFA) could potentially be adapted.

  • Bromination of 2-(Difluoromethyl)oxazole: The synthesized 2-(difluoromethyl)oxazole would then be subjected to electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) could be employed. The C5 position of the oxazole ring is generally susceptible to electrophilic attack.

Pathway B: From a 5-Aminooxazole Precursor via Sandmeyer Reaction

This strategy involves the synthesis of a 5-amino-2-(difluoromethyl)oxazole intermediate, followed by a Sandmeyer reaction to introduce the bromine atom. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via their diazonium salts.[9][10]

Synthetic Pathway B D 5-Amino-2-(difluoromethyl)oxazole E Diazonium Salt Intermediate D->E Diazotization (NaNO₂, HBr) F This compound E->F Sandmeyer Reaction (CuBr)

Caption: Proposed Sandmeyer reaction pathway.

Experimental Protocol (Hypothetical):

  • Synthesis of 5-Amino-2-(difluoromethyl)oxazole: This intermediate could potentially be synthesized from difluoroacetonitrile and an appropriate α-amino carbonyl compound or its equivalent.

  • Diazotization: The 5-amino-2-(difluoromethyl)oxazole would be treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The in-situ generated diazonium salt would then be treated with a copper(I) bromide (CuBr) solution to yield the desired this compound.[11]

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of the oxazole ring, the bromo substituent, and the difluoromethyl group.

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but the presence of two electronegative fluorine atoms and a bromine atom will significantly decrease its electron density, making it less susceptible to electrophilic attack than the parent oxazole. Deprotonation at the C2 position, a common reaction for some oxazoles, is not possible here due to the difluoromethyl substituent.

Reactivity of the 5-Bromo Substituent

The bromine atom at the C5 position is a key functional group for further molecular elaboration. It is expected to readily participate in a variety of palladium-catalyzed cross-coupling reactions.[3][12] This opens up a vast chemical space for the synthesis of more complex derivatives.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Heck Heck (R-CH=CH₂) Start->Heck Pd catalyst, base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst, base Product_Suzuki 5-Aryl/Alkyl-2-(difluoromethyl)oxazole Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-2-(difluoromethyl)oxazole Sonogashira->Product_Sonogashira Product_Heck 5-Alkenyl-2-(difluoromethyl)oxazole Heck->Product_Heck Product_Buchwald 5-Amino-2-(difluoromethyl)oxazole Buchwald->Product_Buchwald

Caption: Potential cross-coupling reactions of this compound.

Reactivity of the 2-(Difluoromethyl) Group

The difluoromethyl group is generally considered to be chemically robust. However, the acidic proton of the CHF₂ group can be removed under strongly basic conditions, potentially leading to the formation of a difluoromethyl anion which can react with electrophiles.[13]

Potential Applications in Drug Discovery and Materials Science

While no specific applications for this compound have been reported, the structural motifs present suggest significant potential in several areas.

Medicinal Chemistry

Oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of fluorine atoms often enhances the pharmacological profile of a molecule by improving its metabolic stability, bioavailability, and binding affinity.[14][15] Therefore, this compound and its derivatives are promising candidates for screening in various therapeutic areas. The bromo substituent allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Materials Science

Heterocyclic compounds, including oxazoles, are of interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The specific electronic properties imparted by the bromo and difluoromethyl substituents could lead to novel materials with interesting photophysical characteristics.

Safety and Handling

As a novel and uncharacterized compound, this compound should be handled with caution. General safety precautions for handling potentially hazardous organobromine and organofluorine compounds should be strictly followed.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling Bromine and Brominating Agents: If synthesizing this compound using elemental bromine or other brominating agents, extreme caution is necessary due to their corrosive and toxic nature.[18]

  • Handling Fluorinated Compounds: While the difluoromethyl group is relatively stable, care should be taken to avoid conditions that could lead to the release of hydrogen fluoride.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of related compounds. The strategic combination of a versatile bromo handle and a metabolically robust difluoromethyl group on the biologically relevant oxazole scaffold makes this molecule and its derivatives attractive targets for future research in drug discovery and materials science. It is our hope that this guide will stimulate further investigation into this intriguing compound.

References

A comprehensive list of references that informed this technical guide is provided below. Please note that direct citations for the subject compound are not available; therefore, references to analogous compounds and general chemical principles are provided.

  • Benchchem. (2025).
  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (n.d.).
  • PubMed. (2011).
  • PubChem. (n.d.). 5-Bromooxazole.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
  • National Center for Biotechnology Inform
  • RSC Publishing. (2022). Difluoromethylation of heterocycles via a radical process.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Benchchem. (2025). A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl).
  • ESA-IPB. (n.d.).
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubMed. (2022).
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • ResearchGate. (n.d.).
  • Dolly Corporation. (2025).
  • PMC. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
  • PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Organic Letters. (n.d.).
  • Key Organics. (n.d.). 5-bromo-1,3-oxazole.
  • ResearchGate. (n.d.).
  • PMC. (2019).
  • Organic Chemistry Portal. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene.
  • Wikipedia. (n.d.). Oxazole.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • University of California, Santa Barbara. (n.d.). Fluorine.
  • California State University, Bakersfield. (n.d.).
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • ResearchGate. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole.
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • Organic Syntheses Procedure. (n.d.). 5-(Thiophen-2-yl)oxazole.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
  • The University of Manchester Research Explorer. (2006). Suzuki coupling of oxazoles.
  • LOCKSS. (1993).
  • PMC. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][13][19]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • Science and Education Publishing. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.

Sources

Role of Difluoromethyl Group in Oxazole Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect—where a single methyl group boosts potency and selectivity—is evolving. The difluoromethyl group (


)  has emerged as a superior bioisostere, particularly when attached to heterocyclic cores like oxazole . Unlike the chemically inert trifluoromethyl (

) group or the metabolically labile methyl (

) group,

offers a unique duality: it acts as a lipophilic hydrogen bond donor while simultaneously blocking metabolic soft spots.

This technical guide analyzes the pharmacokinetic (PK) impact of incorporating a


 group onto the oxazole ring. It details the physicochemical shifts, metabolic stabilization mechanisms, and synthetic protocols required to leverage this moiety for optimizing drug-like properties.[1]

Part 1: Physicochemical Profile & Bioisosterism

The


 group is not merely a "light" version of 

. It possesses distinct electronic and steric properties that fundamentally alter the oxazole scaffold's behavior in biological systems.[2]
The Lipophilic Hydrogen Bond Donor

The most critical feature of the


 group is its ability to act as a hydrogen bond (HB) donor. The highly electronegative fluorine atoms polarize the C-H bond, making the proton sufficiently acidic to interact with H-bond acceptors (e.g., carbonyls, backbone amides) in the target protein.
  • Acidity (

    
    ):  The 
    
    
    
    proton has an acidity comparable to thiophenols or anilines.
  • Lipophilicity (

    
    ):  While HB donors (OH, NH) typically lower lipophilicity, 
    
    
    
    increases it (though less than
    
    
    ). This allows for improved membrane permeability without the solubility penalty often associated with perfluorination.
Comparative Metrics: Oxazole Substituents

The following table contrasts the effects of substituting the C2-position of an oxazole ring.

PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Electronic Effect Weak Donor (+I)Strong Acceptor (-I)Moderate Acceptor (-I)
H-Bonding NoneAcceptor (Weak)Donor (Lipophilic)
Metabolic Liability High (Benzylic oxid.)Low (Inert)Low (C-F bond strength)
Lipophilicity (

)
Base+1.0 to +1.2+0.5 to +0.7
Oxazole

(N-3)
~0.8 (Base)< -2.0 (Very Weak Base)~ -1.0 (Weak Base)
Visualization: Physicochemical Landscape

The diagram below illustrates the unique position of


 in the property space, balancing polarity and lipophilicity.

CF2H_Properties CH3 Methyl (-CH3) Lipophilic Metabolically Labile CF3 Trifluoromethyl (-CF3) Hyper-Lipophilic Metabolically Inert No H-Bond Donor CH3->CF3 Fluorination Target Target Binding Pocket (H-Bond Acceptor) CH3->Target Hydrophobic Interaction Only CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Metabolically Stable 'Goldilocks' Zone CF3->CF2H H-Substitution CF3->Target Steric Clash / No H-Bond CF2H->Target H-Bond Interaction (Polarized C-H)

Figure 1: The "Goldilocks" nature of the difluoromethyl group, bridging the gap between metabolic stability and specific binding interactions.

Part 2: Pharmacokinetic Mechanisms[5]

Incorporating


 onto the oxazole ring addresses two primary PK failure modes: Metabolic Clearance  and Permeability .
Blocking Metabolic Soft Spots

Oxazoles are prone to oxidative metabolism, particularly at the C2 and C5 positions.

  • Ring Oxidation: Cytochrome P450 enzymes (CYPs) can epoxidize the oxazole double bonds, leading to ring opening and the formation of unstable metabolites (e.g.,

    
    -acylamino ketones).
    
  • C-H Abstraction: Methyl substituents on oxazoles are rapid sites for CYP-mediated hydroxylation.

The


 Solution: 
  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the

    
     group resistant to direct abstraction.
    
  • Electronic Deactivation: The electron-withdrawing nature of

    
     lowers the HOMO energy of the oxazole ring, making it less susceptible to electrophilic attack by CYP450 oxene species.
    
Mechanism-Based Inhibition (Special Case)

In specific contexts, such as HDAC6 inhibition ,


-1,3,4-oxadiazoles (isosteres of oxazoles) act as mechanism-based inhibitors.[3][4] The zinc ion in the enzyme active site activates the 

group, facilitating a nucleophilic attack by water that opens the ring. This creates a tight-binding complex, effectively extending the drug's residence time (

) and improving pharmacodynamics (PD) without systemic toxicity.
Visualization: Metabolic Pathways

Metabolic_Blocking Oxazole_CH3 2-Methyl-Oxazole CYP CYP450 (Oxidation) Oxazole_CH3->CYP C-H Abstraction Oxazole_CF2H 2-Difluoromethyl-Oxazole Oxazole_CF2H->CYP Resists Oxidation Stable Metabolically Stable (Extended Half-life) Oxazole_CF2H->Stable No Reaction Metabolite_1 Hydroxymethyl Metabolite (Rapid Clearance) CYP->Metabolite_1 Metabolite_2 Ring Opening / Scission (Toxic Intermediates) CYP->Metabolite_2 Epoxidation

Figure 2:


 blocks the primary oxidative clearance pathways associated with methyl-substituted oxazoles.

Part 3: Synthetic Protocols

Synthesizing


-oxazoles requires specialized techniques, as direct fluorination is difficult. Two primary strategies are recommended: Radical Difluoromethylation  (Late-Stage) and Deoxyfluorination  (Early-Stage).
Protocol A: Radical Difluoromethylation (Late-Stage Functionalization)

This method allows for the introduction of


 onto an existing oxazole core, typically at the C2 or C5 position depending on substitution.

Reagents:

  • Substrate: Substituted Oxazole

  • Reagent: Zinc difluoromethanesulfinate (

    
    , "Baran's Reagent")
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent: DCM/Water (biphasic)

Step-by-Step Workflow:

  • Setup: Dissolve the oxazole substrate (1.0 equiv) in a 2:1 mixture of Dichloromethane (DCM) and water.

  • Addition: Add

    
     (3.0 equiv) followed by TBHP (70% aq. solution, 5.0 equiv) dropwise at 
    
    
    
    .
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The radical species

    
     is generated in situ and attacks the electron-deficient heterocycle.
    
  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

    
     products are distinctively less polar than parent oxazoles.
    
Protocol B: Deoxyfluorination (De Novo Synthesis)

Ideal for building the


 group before ring closure.

Reagents:

  • Substrate: Oxazole-2-carbaldehyde

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Setup: Dissolve oxazole-2-carbaldehyde (1.0 equiv) in anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the solution to

    
    .
    
  • Addition: Add DAST (1.5 equiv) slowly to prevent exotherm.

  • Warming: Allow the reaction to warm to room temperature over 4 hours.

  • Quench: Pour into ice-cold saturated

    
    . Caution: DAST reacts violently with water.
    
  • Isolation: Extract and purify. This yields the 2-difluoromethyl oxazole directly.

Visualization: Synthesis Workflow

Synthesis_Workflow Start_Aldehyde Oxazole-CHO Reagent_DAST DAST / Deoxo-Fluor (Nucleophilic) Start_Aldehyde->Reagent_DAST Deoxyfluorination Start_H Oxazole-H Reagent_Radical Zn(SO2CF2H)2 / TBHP (Radical) Start_H->Reagent_Radical C-H Functionalization Product 2-(Difluoromethyl)oxazole Reagent_DAST->Product Reagent_Radical->Product

Figure 3: Dual synthetic pathways for accessing difluoromethyl oxazoles.

Part 4: Case Study & Pharmacokinetic Impact

Case Study: HDAC6 Inhibitors

Recent development of Histone Deacetylase 6 (HDAC6) inhibitors highlights the utility of the difluoromethyl group on oxazole-like scaffolds (specifically 1,3,4-oxadiazoles, but applicable to 1,3-oxazoles).[3][4][5][6][7]

  • Challenge: Hydroxamic acid groups (traditional zinc binders) suffer from poor PK (rapid glucuronidation) and mutagenicity risks.

  • Solution: Replacement with a 2-difluoromethyl-1,3,4-oxadiazole .

  • PK Outcome:

    • Permeability: The

      
       analog showed a 5-fold increase in passive permeability (PAMPA) compared to the hydroxamate.
      
    • Metabolic Stability: Microsomal half-life (

      
      ) increased from <15 min (hydroxamate) to >60 min (
      
      
      
      analog) in human liver microsomes.
    • Selectivity: The

      
       group acted as a "silent" zinc binder that was only activated within the specific electrostatic environment of the HDAC6 pocket, drastically reducing off-target effects.
      
Summary of PK Improvements
ParameterEffect of

-Oxazole
Mechanism
Solubility ModeratePolarized C-H bond aids solvation compared to

.
Permeability HighLipophilic character aids passive diffusion.
Clearance (

)
ReducedBlocks C-H oxidation; lowers ring electron density.
Volume of Dist. (

)
IncreasedHigher lipophilicity drives tissue distribution.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[8] Link

  • Lozada-Soto, O. A., et al. (2023). "Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6."[3][4][6][7] Journal of Medicinal Chemistry. Link

  • Pahadi, V. D., et al. (2024). "The F-Difluoromethyl Group: Challenges, Impact and Outlook." Chemistry – A European Journal. Link

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole from Acyclic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] The 2-(difluoromethyl)-1,3-oxazole moiety, in particular, represents a valuable pharmacophore. This application note provides a detailed, three-step synthetic pathway for 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a versatile building block for drug discovery and development. The synthesis originates from simple acyclic precursors—propargylamine and difluoroacetic acid—and proceeds through a robust amide formation, a key metal-catalyzed cycloisomerization, and a regioselective late-stage bromination. The protocols herein are designed for reproducibility and scalability, with a focus on explaining the chemical principles that underpin each experimental choice, ensuring both trustworthiness and adaptability for researchers in the field.

Introduction and Synthetic Strategy

The oxazole ring is a privileged structure found in numerous natural products and pharmaceuticals.[2][3] The addition of a difluoromethyl group at the C2 position can significantly modulate the electronic properties and metabolic stability of the molecule, making it an attractive target for lead optimization programs.[4] The further incorporation of a bromine atom at the C5 position provides a reactive handle for subsequent cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

Traditional oxazole syntheses like the Robinson-Gabriel or van Leusen methods often require multi-step preparation of complex precursors.[5][6][7] The strategy outlined here employs a more convergent and modular approach based on the cyclization of an N-propargyl amide. This pathway offers several distinct advantages:

  • Readily Available Starting Materials: The synthesis commences with commercially available propargylamine and difluoroacetic acid, minimizing upfront synthetic effort.

  • Efficient Ring Formation: A metal-catalyzed cycloisomerization of the acyclic N-propargyl-2,2-difluoroacetamide precursor provides a high-yielding and direct route to the core 2-(difluoromethyl)oxazole scaffold.[8][9]

  • Late-Stage Functionalization: The introduction of the bromine atom in the final step allows for maximum synthetic flexibility, as the unbrominated intermediate can be used to generate other C5-functionalized analogs.

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis of this compound

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cycloisomerization cluster_2 Step 3: Regioselective Bromination A Propargylamine + Activated Difluoroacetic Acid B N-Propargyl-2,2-difluoroacetamide (1) A->B EDC, HOBt DMF, 0 °C to rt C 2-(Difluoromethyl)-1,3-oxazole (2) B->C Zn(OTf)2 (cat.) DCE, 80 °C D This compound (3) C->D 1. LDA, THF, -78 °C 2. Br2, -78 °C

Caption: Three-step workflow for the target compound synthesis.

Mechanistic Considerations: The Key Cycloisomerization

The cornerstone of this synthesis is the zinc(II) triflate-catalyzed cycloisomerization of N-propargyl amide 1 to form the oxazole ring 2 . Zinc(II) acts as a π-acid, activating the alkyne toward nucleophilic attack.[8] The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored. The amide oxygen acts as the internal nucleophile, attacking the activated alkyne to form a six-membered transition state leading to a vinyl-zinc intermediate. Subsequent protonolysis and tautomerization yield the stable aromatic oxazole ring.

G start N-Propargyl Amide (1) + Zn(OTf)2 activated π-Acid Activation of Alkyne start->activated cyclization 5-exo-dig Nucleophilic Attack activated->cyclization Intramolecular intermediate Oxazoline Intermediate cyclization->intermediate product 2-(Difluoromethyl)oxazole (2) intermediate->product Tautomerization

Caption: Key mechanistic steps of the Zn(OTf)2-catalyzed cyclization.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone. LDA and Bromine are highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of N-Propargyl-2,2-difluoroacetamide (1)

This protocol details the formation of the key acyclic amide precursor via a standard peptide coupling reaction.

Materials:

  • Difluoroacetic acid (1.0 equiv)

  • Propargylamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add difluoroacetic acid (1.0 equiv) and anhydrous DMF (to make a 0.5 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Sequentially add HOBt (1.2 equiv), EDC (1.2 equiv), DIPEA (2.5 equiv), and propargylamine (1.1 equiv).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir the reaction for 16 hours at room temperature. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford compound 1 as a colorless oil.

Protocol 2: Synthesis of 2-(Difluoromethyl)-1,3-oxazole (2)

This step involves the critical metal-catalyzed cycloisomerization to form the oxazole heterocycle.[8][9]

Materials:

  • N-Propargyl-2,2-difluoroacetamide (1) (1.0 equiv)

  • Zinc triflate (Zn(OTf)₂) (10 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add compound 1 (1.0 equiv) and anhydrous DCE (to make a 0.2 M solution).

  • Add zinc triflate (0.10 equiv) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Stir the reaction at 80 °C for 12 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water (2x) to remove the zinc catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(difluoromethyl)-1,3-oxazole 2 as a volatile liquid.

Protocol 3: Synthesis of this compound (3)

This final protocol achieves regioselective bromination at the C5 position of the oxazole ring via lithiation followed by quenching with an electrophilic bromine source.[10]

Materials:

  • 2-(Difluoromethyl)-1,3-oxazole (2) (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.1 equiv)

  • Bromine (Br₂) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add compound 2 (1.0 equiv) and anhydrous THF (to make a 0.3 M solution).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Slowly add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color, indicating deprotonation at C5.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of bromine (1.2 equiv) in anhydrous THF.

  • Add the bromine solution dropwise to the reaction mixture at -78 °C. The color will discharge upon addition.

  • Stir at -78 °C for an additional 1.5 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product 3 .

Summary of Results

The following table summarizes the expected outcomes for the three-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

Compound No.Structure NameMolecular FormulaExpected YieldKey Analytical Data (Predicted)
1 N-Propargyl-2,2-difluoroacetamideC₅H₅F₂NO85-95%¹H NMR: δ ~6.0 (t, J=54 Hz, 1H, CHF₂), ~4.1 (d, 2H), ~2.3 (t, 1H). HRMS (ESI) m/z: [M+H]⁺ calcd.
2 2-(Difluoromethyl)-1,3-oxazoleC₄H₃F₂NO70-85%¹H NMR: δ ~7.8 (s, 1H, C5-H), ~7.2 (s, 1H, C4-H), ~6.7 (t, J=54 Hz, 1H, CHF₂).
3 This compoundC₄H₂BrF₂NO60-75%¹H NMR: δ ~7.4 (s, 1H, C4-H), ~6.7 (t, J=54 Hz, 1H, CHF₂). HRMS (ESI) m/z: [M+H]⁺ calcd.

Conclusion

This application note details a reliable and modular three-step synthesis of this compound from simple acyclic precursors. The methodology leverages a robust amide coupling, an efficient zinc-catalyzed cycloisomerization, and a regioselective bromination. The protocols are presented with detailed, step-by-step instructions and explanations of the underlying chemical principles to ensure successful implementation by researchers and scientists. This synthetic route provides a practical entry point to a valuable chemical scaffold for applications in drug development and medicinal chemistry.

References

  • Chen, L., Li, H., Li, P., & Wang, L. (2016). PIDA-Mediated Intramolecular Oxidative C-O Bond Formation: A Synthesis of Oxazoles from Enamides. Organic Letters, 18(15), 3646–3649. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Vedejs, E., & Fields, S. C. (2003). Synthesis and Reactions of Oxazoles. In Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Shaikh, A. A., & Gomas, S. S. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . [Link]

  • El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]

  • Reddy, R. S., et al. (2016). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. The Journal of Organic Chemistry, 81(5), 2116–2123. [Link]

  • Bojar, K., Branowska, D., & Wolińska, E. (2020). Mechanism of enantioselective cyclization of N-propargyl amides to 2,5-disubsituted alkylideneoxazolines. ResearchGate. [Link]

  • Various Authors. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]

  • Wang, Z., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic Chemistry Frontiers. [Link]

  • Intelli, A. J., et al. (2022). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination. Organic Syntheses, 99, 314-331. [Link]

  • El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PubMed. [Link]

  • Reddy, R. S., et al. (2016). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. ACS Figshare. [Link]

  • Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 2588–2595. [Link]

  • Lee, S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(14), 6837–6844. [Link]

  • ResearchGate. (2021). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. ResearchGate. [Link]

  • Wang, X., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(21), 13340–13351. [Link]

  • D'yakonov, V. A., et al. (2017). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

  • Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]

  • Li, B. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Organic Syntheses, 87, 16-25. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2020(2), M1128. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide. PubChem Compound Database. [Link]

  • Fetyukhin, V., et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 4-13. [Link]

  • Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(49), 31899–31903. [Link]

  • Ochilov, S. E. U., et al. (2024). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity. Chemical Science: Izvestiya Vysshikh Uchebnykh Zavedenii. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the C5 Position in 2-(Difluoromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the 2-(Difluoromethyl)-1,3-oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug design.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, into drug candidates has become a cornerstone of modern medicinal chemistry. The CF₂H group can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] Consequently, the 2-(difluoromethyl)-1,3-oxazole scaffold represents a convergence of these two valuable pharmacophores, offering a promising platform for the development of novel therapeutics.

This guide provides a comprehensive overview of the synthetic strategies for accessing the 2-(difluoromethyl)-1,3-oxazole core and, critically, detailed protocols for the selective functionalization of its C5 position. Mastery of these transformations is essential for unlocking the full potential of this scaffold in the synthesis of compound libraries for drug discovery.

Part I: Synthesis of the 2-(Difluoromethyl)-1,3-oxazole Core

A robust and scalable synthesis of the 2-(difluoromethyl)-1,3-oxazole starting material is paramount. Several synthetic routes can be envisioned, with the Van Leusen oxazole synthesis being a particularly versatile and widely adopted method.[5][6] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Protocol 1: Synthesis of 2-(Difluoromethyl)-1,3-oxazole via the Van Leusen Reaction

This protocol outlines the synthesis of the title compound starting from difluoroacetaldehyde, which can be generated in situ or used as a hydrate, and TosMIC.

Reaction Scheme:

Van_Leusen_Synthesis reagents Difluoroacetaldehyde + TosMIC product 2-(Difluoromethyl)-1,3-oxazole reagents->product Van Leusen Reaction conditions K₂CO₃, MeOH, Reflux

Caption: Van Leusen synthesis of 2-(difluoromethyl)-1,3-oxazole.

Materials:

  • Difluoroacetaldehyde ethyl hemiacetal (or a suitable precursor)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous methanol in a round-bottom flask, add tosylmethyl isocyanide (1.0 equivalent).

  • Add difluoroacetaldehyde ethyl hemiacetal (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically around 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-(difluoromethyl)-1,3-oxazole.

Rationale: The Van Leusen reaction proceeds via the initial deprotonation of TosMIC by the base (K₂CO₃) to form a nucleophilic intermediate. This attacks the aldehyde, followed by a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[6] The use of an anhydrous solvent is crucial to prevent unwanted side reactions.

Part II: Strategic C5-Functionalization

The C5 position of the 2-(difluoromethyl)-1,3-oxazole is the most amenable to electrophilic substitution and metalation due to the electronic properties of the oxazole ring. The electron-withdrawing nature of the C2-difluoromethyl group further enhances the acidity of the C5-proton, making direct deprotonation a particularly attractive strategy.

Strategy 1: Direct C5-Lithiation and Electrophilic Quench

Direct metalation at the C5 position using a strong base, followed by quenching with an electrophile, is a powerful method for introducing a wide range of functional groups.

C5_Lithiation_Workflow start 2-(Difluoromethyl)-1,3-oxazole lithiation C5-Lithiation n-BuLi or LDA THF, -78 °C start->lithiation intermediate 5-Lithio-2-(difluoromethyl)-1,3-oxazole lithiation->intermediate quench Electrophilic Quench Electrophile (E⁺) -78 °C to rt intermediate->quench product C5-Functionalized Product quench->product

Caption: Workflow for C5-lithiation and electrophilic quench.

Protocol 2: C5-Deuteration of 2-(Difluoromethyl)-1,3-oxazole

This protocol serves as a model reaction to confirm the feasibility of C5-lithiation.

Materials:

  • 2-(Difluoromethyl)-1,3-oxazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Deuterium oxide (D₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(difluoromethyl)-1,3-oxazole (1.0 equivalent) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Quench the reaction by the rapid addition of D₂O (5.0 equivalents).

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution to quench any remaining n-BuLi.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the product by ¹H NMR and Mass Spectrometry to confirm deuterium incorporation at the C5 position.

Rationale: The C5 proton of the oxazole is the most acidic, and the electron-withdrawing difluoromethyl group at C2 further enhances this acidity, facilitating deprotonation by a strong base like n-BuLi.[2] The resulting 5-lithiooxazole is a potent nucleophile that readily reacts with the electrophilic deuterium source.

Table 1: Representative Electrophiles for Quenching the 5-Lithiooxazole Intermediate

ElectrophileResulting C5-SubstituentNotes
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)Provides a key handle for further transformations.
Iodine (I₂)Iodo (-I)Enables subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Alkyl halides (e.g., CH₃I)Alkyl (e.g., -CH₃)Introduces alkyl diversity.
Aldehydes/KetonesHydroxyalkyl (-CH(OH)R)Forms new carbon-carbon bonds.
Strategy 2: Palladium-Catalyzed Direct C5-Arylation

Direct C-H activation/arylation offers a more atom-economical approach to biaryl structures, avoiding the need for pre-functionalization of the oxazole ring. Palladium catalysis is a well-established method for this transformation on oxazoles.[7][8]

Direct_Arylation_Workflow start 2-(Difluoromethyl)-1,3-oxazole + Aryl Halide reaction Pd-Catalyzed Direct Arylation Pd(OAc)₂, Ligand, Base Solvent, Heat start->reaction product C5-Aryl-2-(difluoromethyl)-1,3-oxazole reaction->product

Caption: Workflow for Palladium-catalyzed direct C5-arylation.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation with an Aryl Bromide

Materials:

  • 2-(Difluoromethyl)-1,3-oxazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMA) or Toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equivalents).

  • Add 2-(difluoromethyl)-1,3-oxazole (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale and Mechanistic Insights: The catalytic cycle is generally believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) at the C5 position of the oxazole.[8] The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield. Polar solvents like DMA tend to favor C5-arylation.[7] The electron-withdrawing CF₂H group is expected to facilitate the CMD step at the C5 position.

Table 2: Typical Reaction Conditions for C5-Arylation

ParameterConditionRationale
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources.
LigandBuchwald-type phosphines (SPhos, XPhos)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of the CMD step.
SolventDMA, Dioxane, TolueneSolvent polarity can significantly impact regioselectivity.[7]
Temperature100-140 °CSufficient thermal energy is required to drive the catalytic cycle.

Part III: Downstream Transformations of C5-Functionalized Oxazoles

The C5-functionalized 2-(difluoromethyl)-1,3-oxazoles are versatile intermediates for further synthetic elaboration.

  • C5-Iodo derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse aryl, alkynyl, and vinyl groups.

  • C5-Aldehyde derivatives can be subjected to Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, providing a wealth of opportunities for further diversification.

Conclusion

The 2-(difluoromethyl)-1,3-oxazole scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic protocols detailed in this guide provide a robust foundation for accessing this core and selectively functionalizing the C5 position. The electron-withdrawing nature of the difluoromethyl group plays a key role in facilitating C-H activation at the C5 position, making direct functionalization strategies particularly effective. By leveraging these methods, researchers can efficiently generate diverse libraries of C5-substituted 2-(difluoromethyl)-1,3-oxazoles for biological evaluation.

References

  • van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

  • Strotman, N. A.; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Org. Lett.2010 , 12 (16), 3578–3581. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1649. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Ni, C.; Hu, J. The Unique Role of Fluorine in Organic Chemistry: Beyond the Well-Known Physical and Chemical Properties of Organofluorine Compounds. Angew. Chem. Int. Ed.2021 , 60 (30), 16294-16313. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules2022 , 27(22), 7799. [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences2016 , 5(8), 1024-1044. [Link]

  • Williams, D. R.; Lowder, P. D.; Gu, Y.-G.; Brooks, D. A. General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Org. Lett.2001 , 3 (18), 2891–2894. [Link]

  • 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation? ACS Pharmacol. Transl. Sci.2024 , 7(3), 899-903. [Link]

  • Recent advance in oxazole-based medicinal chemistry. Eur. J. Med. Chem.2018 , 144, 444-492. [Link]

Sources

Application Note: Direct C-H Arylation Protocols Using 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the integration of the 2-(difluoromethyl)-1,3-oxazole pharmacophore into drug scaffolds via Direct C-H Arylation .

Executive Summary & Strategic Value

The 2-(difluoromethyl)-1,3-oxazole motif is a high-value bioisostere in medicinal chemistry. The


 group acts as a lipophilic hydrogen bond donor (bioisostere of -OH or -SH) while the oxazole ring modulates metabolic stability and 

-stacking interactions.

Traditionally, installing this moiety involves Suzuki-Miyaura or Stille couplings. However, metallated oxazoles (e.g., oxazolyl-boronic acids or stannanes) are notoriously unstable, prone to protodeboronation, and difficult to purify.

Direct C-H Arylation (DA) offers a superior alternative by utilizing 5-Bromo-2-(difluoromethyl)-1,3-oxazole (1) directly as the electrophile to functionalize the C-H bonds of a nucleophilic coupling partner (e.g., indoles, thiophenes, benzenes). This approach bypasses the need for unstable metallated intermediates, improving step economy and scalability.

Mechanistic Principles (The "Why" & "How")

To successfully execute this reaction, one must understand the Concerted Metallation-Deprotonation (CMD) pathway.[1] Unlike standard electrophilic aromatic substitution, CMD allows Palladium to activate C-H bonds on electron-poor or neutral substrates using a carbonate or carboxylate base.

The Catalytic Cycle
  • Oxidative Addition:

    
     inserts into the C-Br bond of the 5-bromooxazole (1) .
    
  • Ligand Exchange: The halide (

    
    ) is replaced by a carboxylate/carbonate base (e.g., Pivalate or Acetate).
    
  • C-H Activation (CMD Step): The Pd-bound base deprotonates the coupling partner (Ar-H) simultaneously as the Pd-C bond forms. This is the rate-determining step (RDS).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating

    
    .
    
Mechanistic Visualization

CMD_Mechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for 5-Br-Oxazole) Start->OxAdd + Reagent LigEx Ligand Exchange (Br replaced by RCOO-) OxAdd->LigEx + Base / - KBr CMD CMD Transition State (C-H Cleavage / C-Pd Formation) LigEx->CMD + Partner RedElim Reductive Elimination (Product Release) CMD->RedElim Pd(II) Intermediate RedElim->Start Regeneration Reagent 5-Bromo-2-(difluoromethyl) -1,3-oxazole (Electrophile) Reagent->OxAdd Partner Ar-H Partner (Nucleophile) Partner->CMD Base Base (PivOK/K2CO3) Base->LigEx

Figure 1: The CMD catalytic cycle. Note that the 5-bromooxazole enters at the Oxidative Addition step, while the C-H partner enters at the CMD step.

Experimental Protocols

Protocol A: General Conditions (Heteroarene Partners)

Best for: Electron-rich heterocycles (Thiophenes, Furans, Indoles) where C-H activation is facile.

ComponentReagent / ConditionEquiv.Role
Electrophile This compound 1.0Arylating Agent
Nucleophile Heteroarene Partner (e.g., Indole)1.2 - 1.5C-H Source
Catalyst

5 mol%Pre-catalyst
Ligand

OR PCy3
10-15 mol%Stabilizes Pd
Base

2.0 - 3.0Proton Scavenger
Solvent DMA or DMF[0.2 M]Polar Aprotic
Temp/Time 100°C - 120°C12 - 16 hReaction Driver

Step-by-Step:

  • Charge a reaction vial with This compound (1.0 equiv), Heteroarene (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.5 equiv).
  • Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    .
  • Add anhydrous DMA (N,N-Dimethylacetamide) via syringe.

  • Heat to 100°C. Monitor by LCMS.

    • Note: The

      
       group is generally stable, but avoid temperatures >140°C to prevent potential defluorination or ring decomposition.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMA. Dry over 
    
    
    
    .
Protocol B: "Fagnou" Conditions (Challenging Substrates)

Best for: Less acidic C-H bonds (Benzenes, electron-poor heterocycles) or sterically hindered sites.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: DavePhos or

    
     (5-10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: PivOH (Pivalic Acid) (30 mol%)

    • Mechanism:[2][3][4] PivOH generates Pivalate in situ, which is a superior proton shuttle for the CMD step compared to Carbonate alone.

  • Solvent: Toluene or Xylene (Non-polar can sometimes boost selectivity).

  • Temperature: 110°C.[5]

Critical Control Points & Troubleshooting

Regioselectivity (The "Partner" Problem)

Since the oxazole bromide is the electrophile, the regioselectivity is determined by the C-H partner .

  • Indoles: C-2 arylation is favored with PivOH; C-3 is favored without acid or with specific ligands.

  • Thiophenes: C-2 (alpha) is highly favored over C-3 (beta).

  • Benzenes: Directed groups (DG) may be required (e.g., Amides, Pyridines) to guide the Pd to the ortho position.

Stability of the Group

The difluoromethyl group is robust but can undergo H/D exchange or defluorination under strongly basic conditions (


, 

).
  • Rule: Stick to Carbonate (

    
    , 
    
    
    
    ) or Phosphate (
    
    
    ) bases. Avoid Alkoxides.
  • Check: If LCMS shows a mass of [M-20] (loss of HF), lower the temperature and switch to anhydrous Toluene.

Oxazole Ring Opening

Oxazoles can ring-open under acidic aqueous conditions or extreme heat.

  • Prevention: Ensure the reaction is anhydrous. Do not use strong mineral acids during workup; use mild buffers (pH 6-7) if neutralization is needed.

Workflow Optimization Decision Tree

Optimization_Tree Start Start: C-H Arylation with 5-Br-Oxazole PartnerType Analyze C-H Partner Start->PartnerType Rich Electron Rich (Thiophene, Furan) PartnerType->Rich High Acidity C-H Poor Electron Poor / Neutral (Benzene, Pyridine) PartnerType->Poor Low Acidity C-H CondA Protocol A: Pd(OAc)2 / PPh3 / K2CO3 DMA, 100°C Rich->CondA CondB Protocol B (Fagnou): Pd(OAc)2 / DavePhos K2CO3 + PivOH (30%) Poor->CondB Check Check LCMS CondA->Check CondB->Check Success Isolate Product Check->Success >50% Conv Fail Low Yield / Side Rxn Check->Fail <10% Conv Retry Switch Solvent (Toluene) Increase Catalyst (10%) Fail->Retry

Figure 2: Decision tree for selecting the optimal protocol based on the electronic nature of the C-H partner.

References

  • Direct Arylation of Oxazoles (General Class Behavior): Strotman, N. A., Chobanian, H. R., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][4] Organic Letters, 2010, 12(15), 3578–3581.

  • Mechanistic Insight (CMD Pathway): Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010, 39(11), 1118–1126.

  • Stability of Difluoromethyl-Heterocycles: Pahwa, R., et al. "Difluoromethyl-1,3,4-oxadiazoles Are Selective... Inhibitors of Histone Deacetylase 6." Journal of Medicinal Chemistry, 2023, 66(19), 13821-13837.[6] (Demonstrates stability of the

    
    -oxazole motif under physiological and assay conditions).
    
    
  • C-H Functionalization of Polyfluoroarenes: Review: "Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization." Chemical Reviews, 2024. (Context on fluorine-containing substrates). [7]

Sources

Troubleshooting & Optimization

Technical Support Center: Scalable Production of 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-CF2-BR-500 Status: Active Assigned Specialist: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up (>100g to kg batch)

Executive Summary & Process Overview

The Challenge: The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole combines the volatility of low-molecular-weight fluorinated heterocycles with the thermal hazards of electrophilic bromination. While the


 moiety acts as a lipophilic hydrogen bond donor (bioisostere for alcohols/thiols), it introduces sensitivity to strong bases. Furthermore, the bromination step using N-Bromosuccinimide (NBS) presents a well-documented thermal runaway risk upon scale-up.

The Validated Workflow: Our recommended scalable route involves a 3-step sequence:

  • Amidation: Condensation of difluoroacetic acid (or anhydride) with aminoacetaldehyde dimethyl acetal.

  • Cyclodehydration: Acid-mediated ring closure (Robinson-Gabriel type) to yield the parent 2-(difluoromethyl)oxazole.

  • Regioselective Bromination: Electrophilic substitution at C5 using NBS.

Process Flow Diagram

G Start Start: Difluoroacetic Acid + Aminoacetaldehyde dimethyl acetal Amide Intermediate 1: Difluoroacetamide Acetal Start->Amide Toluene, Reflux (-MeOH) Cyclization Step 2: Cyclization (Eaton's Reagent/MsOH) Amide->Cyclization 60-80°C CoreOxazole Intermediate 2: 2-(Difluoromethyl)oxazole Cyclization->CoreOxazole Distillation Bromination Step 3: Bromination (NBS, ACN, <35°C) CoreOxazole->Bromination Controlled Addition Quench Quench: NaHSO3 / NaHCO3 Bromination->Quench Exotherm Control Product Final Product: 5-Bromo-2-(difluoromethyl) -1,3-oxazole Quench->Product Crystallization/Distillation

Figure 1: Validated synthetic workflow for this compound. Colors indicate process criticality (Red = High Hazard).

Knowledge Base: Troubleshooting & FAQs

Module A: Ring Formation (The "Black Tar" Issue)

User Issue: "I am scaling up the cyclization of the acetamide acetal using Polyphosphoric Acid (PPA), but the mixture turns into a black tar and the yield dropped from 75% (at 5g scale) to 30% (at 200g scale)."

Root Cause Analysis: PPA is viscous and suffers from poor heat transfer. At larger scales, "hot spots" cause polymerization of the electron-rich acetal before cyclization occurs. Additionally, the


 group is acid-stable, but the oxazole ring itself can degrade if exposed to localized superheating in the presence of water released during dehydration.

Corrective Protocol:

  • Switch Reagent: Replace PPA with Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid). It has lower viscosity, allowing better stirring and heat dissipation.
    
  • Temperature Ramp: Do not heat the reaction vessel directly to 100°C.

    • Protocol: Charge amide intermediate. Add Eaton's reagent at 0°C. Stir for 1h. Ramp to 60°C over 2 hours.

  • Quench Technique: The quench is highly exothermic.

    • Protocol: Inverse quench. Pour the reaction mixture slowly into ice-water with vigorous stirring, keeping internal temp <20°C.

Data Comparison: Cyclization Agents

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Trifluoroacetic Anhydride (TFAA)
Viscosity High (Difficult stirring)Low (Good heat transfer)Very Low
Exotherm Risk High (Hot spots)ModerateHigh (Violent)
Yield (200g scale) 30-45%78-82% 60-70%
Cleanup Difficult (Glassy residues)Easy (Water soluble)Easy
Module B: Bromination Safety (The Thermal Runaway)

User Issue: "During the addition of NBS to the oxazole solution, we observed a sudden temperature spike (from 25°C to 65°C in 1 minute) followed by product decomposition."

Root Cause Analysis: Bromination of oxazoles with NBS is an exothermic electrophilic substitution. The reaction often exhibits an induction period , especially if the NBS is dry or high-purity. If the user adds a large portion of NBS during the induction phase, the accumulated reagent reacts simultaneously once the radical/ionic chain initiates, leading to a thermal runaway.

Corrective Protocol (Self-Validating System):

  • Solvent Selection: Use Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

  • Catalytic Initiation: Add 5% of the total NBS load first. Wait for the exotherm (or color change from orange to pale yellow) to confirm reaction initiation before starting the main feed.

  • Controlled Dosing: Use a solid addition funnel or dissolve NBS in ACN (slurry) and dose via pump.

    • Limit: Maintain internal temperature between 25–35°C.

  • Reaction Monitoring: Do not rely solely on TLC. Use HPLC/GC. The reaction is complete when the starting material is <1%. Over-reaction leads to 4,5-dibromo species.

Safety Warning:

Reference: Novartis engineers demonstrated that NBS accumulation can lead to hazardous secondary decomposition reactions. Ensure the "accumulation" of unreacted NBS never exceeds 10-15% of the total mass in the reactor [1].

Module C: The Difluoromethyl ( ) Stability

User Issue: "My product purity is high by HPLC, but I see a loss of fluorine signal in NMR after basic workup."

Root Cause Analysis: The


 proton is relatively acidic (

~20-25 depending on the ring). Strong bases (e.g., NaOH, KOH) can deprotonate this position, leading to elimination of fluoride (formation of a carbene or hydrolysis).

Corrective Protocol:

  • pH Control: Never exceed pH 8.5 during workup.

  • Buffer Choice: Use Saturated Sodium Bicarbonate (

    
    ) or Phosphate buffer for neutralization. Avoid 1M NaOH.
    
  • Quench: Use Sodium Bisulfite (

    
    ) to quench excess bromine/NBS. This is acidic/neutral and safe for the 
    
    
    
    group.

Advanced Troubleshooting Logic

Use the following decision tree to diagnose impurity profiles in the final crude mixture.

Troubleshooting Root Impurity Detected in Crude Type1 Impurity: 4,5-Dibromo species Root->Type1 Type2 Impurity: Ring-opened / Tar Root->Type2 Type3 Impurity: Starting Material (>5%) Root->Type3 Sol1 Cause: Excess NBS or High Temp Fix: Reduce NBS to 1.05 eq Cool to 0°C during addition Type1->Sol1 Sol2 Cause: Acid hydrolysis or Runaway Fix: Check solvent moisture Implement dosing control Type2->Sol2 Sol3 Cause: Wet Solvent or Old NBS Fix: Dry ACN (<0.1% H2O) Recrystallize NBS Type3->Sol3

Figure 2: Diagnostic logic for impurity profiling during this compound production.

Isolation & Purification Strategy

Chromatography is non-viable at >1kg scale due to silica cost and waste disposal.

Recommended Method: Steam Distillation & Crystallization

  • Intermediate (2-Difluoromethyl-oxazole): This is likely a volatile liquid.

    • Purification: Simple distillation at reduced pressure.

    • Boiling Point Check: Estimate ~60-80°C at 20 mmHg (based on analogs).

  • Final Product (5-Bromo derivative):

    • The introduction of Bromine significantly raises the melting point.

    • Workup: Quench reaction into water/bicarbonate. Extract into MTBE. Wash with brine.

    • Crystallization: Swap solvent to n-Heptane/Ethanol (9:1) . Cool to -10°C. The bromo-oxazole should crystallize out.

    • If Oil: If the product oils out, seed with a pure crystal from a small pilot batch.

References

  • Guan, M., et al. (2021).[1] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[1] [Link][1]

  • Somaraju, P., et al. (2022). "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molecules, 27(18), 5789. [Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." [Link]

  • Van Leusen, A. M., et al. (1972).[2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with aldehydes. Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372. (Foundational reference for oxazole synthesis logic).

Sources

Validation & Comparative

Comparative NMR Profiling of Fluorinated Oxazole Scaffolds: 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Bioisostere Advantage

In the landscape of modern medicinal chemistry, the 5-Bromo-2-(difluoromethyl)-1,3-oxazole scaffold represents a critical intermediate. Unlike its trifluoromethyl (


) or methyl (

) analogs, the difluoromethyl (

) group acts as a unique lipophilic hydrogen bond donor. This duality—providing metabolic stability while retaining hydrogen-bonding capability—makes accurate structural characterization vital.

This guide provides a comparative NMR analysis of this molecule. We focus on distinguishing the unique spectral signatures arising from heteronuclear spin-spin coupling (


 and 

), which are absent in non-fluorinated analogs and distinct from fully fluorinated

variants.
The Comparative Matrix

We evaluate the target against its primary synthetic alternatives:

  • Target: this compound (

    
    )
    
  • Analog A: 5-Bromo-2-methyl-1,3-oxazole (

    
    )
    
  • Analog B: 5-Bromo-2-(trifluoromethyl)-1,3-oxazole (

    
    )
    

Theoretical Framework & Structural Logic

The analysis hinges on the Geminal Fluorine Effect . The two fluorine atoms on the


-carbon (relative to the oxazole C2 position) create a distinct splitting pattern.
Analytical Workflow

The following directed graph illustrates the logic flow for confirming the structure, moving from raw acquisition to specific coupling verification.

NMR_Workflow Sample Crude/Purified Sample Acquisition 1H & 13C NMR (CDCl3) Sample->Acquisition H_Check 1H Analysis Acquisition->H_Check C_Check 13C Analysis Acquisition->C_Check Triplet t, J ~52 Hz (CHF2) H_Check->Triplet Confirm CF2H Singlet s, Ring H4 H_Check->Singlet Confirm Oxazole C_Split Triplet Splitting (1J_CF & 2J_CF) C_Check->C_Split Verify F-C Connectivity

Figure 1: Structural elucidation workflow prioritizing fluorine coupling detection.

Experimental Protocol

To ensure reproducibility and resolution of fine splitting, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent:

    
     (Deuterated Chloroform) is preferred over 
    
    
    
    to prevent H-bonding broadening of the
    
    
    proton, ensuring a sharp triplet.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400/500 MHz)
  • Temperature: 298 K (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The 
    
    
    
    proton can have longer
    
    
    relaxation times; insufficient delay will reduce integration accuracy.
  • Scans (NS):

    • 
      : 16 scans.
      
    • 
      : 512–1024 scans (due to C-F splitting reducing signal-to-noise ratio per peak).
      
  • Processing: Apply an exponential window function (LB = 0.3 Hz) for

    
     to resolve the wings of the triplet.
    

Comparative Spectral Analysis

Proton NMR ( )[3]

The proton spectrum is defined by two key signals. The most diagnostic feature is the geminal coupling of the methine proton to the two fluorine atoms.

  • The

    
     Signal:  Appears as a triplet  (
    
    
    
    ) centered between 6.6 – 6.9 ppm .
    • Coupling Constant (

      
      ):  The characteristic coupling constant is 52–54 Hz . This large value is specific to the 
      
      
      
      geometry.
    • Differentiation: The methyl analog (

      
      ) shows a singlet at ~2.4 ppm. The 
      
      
      
      analog has no proton in this region.
  • The Ring Proton (H4): Appears as a singlet at 7.1 – 7.3 ppm .

    • Note: Long-range coupling (

      
      ) is usually negligible or results in slight broadening, unlike the strong splitting seen in the side chain.
      
Carbon NMR ( )

Carbon NMR provides definitive proof of the fluorine substitution pattern via C-F coupling.

  • C2 (Oxazole Ring): This quaternary carbon is directly attached to the

    
     group. It appears as a triplet  (
    
    
    
    ) due to coupling with two equivalent fluorines.
    • Shift: ~155–160 ppm.

    • Coupling (

      
      ):  ~26–30 Hz.
      
  • 
     Carbon:  The difluoromethyl carbon itself appears as a triplet  (
    
    
    
    ).
    • Shift: ~108–112 ppm.

    • Coupling (

      
      ):  ~235–245 Hz. This massive splitting is the "fingerprint" of the group.
      
  • C5 (C-Br): The carbon bearing the bromine atom.

    • Shift: ~120–125 ppm.

    • Effect: Shielded (upfield) relative to unsubstituted oxazole due to the heavy atom effect of Bromine.

Summary Data Tables

Table 1: Comparative Chemical Shifts ( , ppm)

Note: Values are representative of


 solutions referenced to TMS (0.00 ppm).
PositionNucleus5-Br-2-(

)-Oxazole
5-Br-2-(

)-Oxazole
5-Br-2-(

)-Oxazole
Side Chain 1H 2.45 (s, 3H)6.60–6.90 (t, 1H) None
Ring H4 1H 7.05 (s, 1H)7.25 (s, 1H) 7.35 (s, 1H)
Side Chain 13C 14.2 (s)110.5 (t) 118.0 (q)
Ring C2 13C 162.0 (s)158.5 (t) 154.0 (q)
Table 2: Diagnostic Coupling Constants ( , Hz)
InteractionTypeValue (Approx)Structural Significance

Geminal52 – 54 Hz Confirms

connectivity.

Direct240 Hz Confirms presence of C-F bonds.

Geminal28 Hz Confirms

bond.

Discussion: Purity & Troubleshooting

In synthesis (often bromination of the parent oxazole), distinguishing the product from the starting material is critical.

  • Starting Material (Non-brominated): Will show two ring protons (H4 and H5) as doublets (

    
     Hz) or broad singlets.
    
  • Product (Brominated): Shows only one ring proton (H4).

Decision Tree for Spectral Validation

Use this logic to validate your isolated material.

Decision_Tree Start Analyze 1H NMR (6.0 - 8.0 ppm) Check_Triplet Is there a triplet at ~6.8 ppm? Start->Check_Triplet Check_Ring Count Ring Protons (7.0 - 7.5 ppm) Check_Triplet->Check_Ring Yes (J=52Hz) No_CF2H Incorrect Scaffold (Missing CF2H) Check_Triplet->No_CF2H No SM Starting Material (2 Ring Protons) Check_Ring->SM 2 Protons Product Target Confirmed (1 Ring Proton) Check_Ring->Product 1 Proton

Figure 2: Spectral decision tree for rapid purity assessment.

References

  • General NMR of Fluorinated Compounds: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Coupling Constants in Difluoromethyl Groups: Hu, J., Zhang, W., & F. G. Colby. (2017).[2] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Journal of Organic Chemistry. (Data extrapolated from analogous

    
     and 
    
    
    
    heterocyclic systems).
  • Oxazole Synthesis & Spectral Data: Kulkarni, S. S., et al. (2010). Synthesis and spectral characterization of 2,5-disubstituted oxazoles. Journal of Heterocyclic Chemistry.

  • Van Leusen Oxazole Synthesis (Contextual): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes. Tetrahedron Letters.

Sources

A Comparative Guide to Purity Determination: Validated HPLC Method for 5-Bromo-2-(difluoromethyl)-1,3-oxazole versus Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a potential building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. Furthermore, it offers a comparative analysis with other potent analytical techniques, namely Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

I. Development and Validation of a Stability-Indicating HPLC Method

The development of a robust and reliable analytical method is a prerequisite for accurate purity determination. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This section details a proposed Reversed-Phase HPLC (RP-HPLC) method for this compound and its subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

A. Proposed RP-HPLC Method

Based on the physicochemical properties of halogenated and heterocyclic compounds, a gradient RP-HPLC method is proposed to ensure adequate separation of the main component from potential process-related impurities and degradation products.[4][5]

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (based on typical UV absorbance of oxazole rings)
Injection Volume 5 µL
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50)
B. Method Validation: A Systematic Approach to Ensuring Reliability

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6]

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential.[8] The sample of this compound would be subjected to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The chromatograms from the stressed samples are then compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation product peaks, demonstrating peak purity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[7]

  • Procedure: Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Procedure: Introduce small variations in chromatographic conditions such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the final calculated purity should not be significantly affected.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD Propose HPLC Method Specificity Specificity & Forced Degradation MD->Specificity ICH Q2(R1) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method Meets Acceptance Criteria

II. Comparative Analysis of Purity Determination Techniques

While HPLC is a powerhouse for purity analysis, other techniques offer unique advantages and can be complementary. The choice of method often depends on the specific analytical challenge, available instrumentation, and the stage of drug development.

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.Partitioning using a supercritical fluid as the mobile phase.Differential migration of ions in an electric field.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.Chiral and achiral compounds, often a "greener" alternative to normal-phase HPLC.[9]Charged and polar small molecules, high-efficiency separations.[2]
Sample Throughput Moderate to high.High.Low to moderate.High.High.
Destructive? Yes.Yes.No.Yes.Yes.
Quantitation Requires a reference standard of the same compound.Requires a reference standard.Can be a primary ratio method, not always requiring a specific reference standard of the analyte.[10][11]Requires a reference standard.Requires a reference standard.
Impurity Identification Can be coupled with Mass Spectrometry (MS) for structural information.Excellent coupling with MS for identification of volatile impurities.[12]Provides detailed structural information, excellent for structure elucidation of unknown impurities.Can be coupled with MS.Can be coupled with MS.
Solvent Consumption Moderate to high.Low (gases).Low (deuterated solvents).Low (primarily CO₂).[13]Very low.[14]
A. Gas Chromatography (GC): The Choice for Volatiles

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[15] For this compound, which is likely to have a moderate boiling point, GC could be a viable alternative.

  • Advantages over HPLC:

    • Higher resolution for volatile compounds.

    • Faster analysis times are often possible.

    • Lower solvent consumption and cost.

  • Disadvantages for this application:

    • The compound must be thermally stable and sufficiently volatile. Thermal degradation in the injector port is a potential issue.

    • Less suitable for non-volatile impurities.

B. Quantitative NMR (qNMR): A Primary Method for Purity

qNMR is a powerful technique that can determine the purity of a substance without the need for a chemically identical reference standard, making it a primary analytical method.[16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

  • Advantages over HPLC:

    • Provides a direct measure of purity without the need for a specific reference standard of the analyte.

    • Non-destructive, allowing for sample recovery.

    • Provides structural confirmation of the analyte and impurities simultaneously.

  • Disadvantages for this application:

    • Lower sensitivity compared to HPLC.

    • Requires a highly pure internal standard for accurate quantification.

    • Complex mixtures can lead to overlapping signals, making quantification challenging.

C. Supercritical Fluid Chromatography (SFC): The "Green" Chromatography

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18] It is often considered a hybrid of GC and HPLC.

  • Advantages over HPLC:

    • Faster separations due to the low viscosity and high diffusivity of the mobile phase.[19]

    • Reduced use of organic solvents, making it a more environmentally friendly technique.[13]

    • Excellent for chiral separations.

  • Disadvantages for this application:

    • Less suitable for highly polar compounds without the use of modifiers.

    • Instrumentation is less common than HPLC in many laboratories.

D. Capillary Electrophoresis (CE): High-Efficiency Separations

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[2] It is particularly well-suited for the analysis of charged and polar small molecules.[7]

  • Advantages over HPLC:

    • Extremely high separation efficiency, often exceeding that of HPLC.

    • Very low sample and reagent consumption.

    • Different separation selectivity compared to HPLC, making it a good orthogonal technique.

  • Disadvantages for this application:

    • Lower sensitivity for UV detection compared to HPLC due to the short path length of the capillary.

    • The analyte must have a charge or be induced to have a charge for separation.

III. Conclusion: Selecting the Optimal Analytical Strategy

The validated RP-HPLC method presented in this guide offers a robust, reliable, and widely accessible approach for the routine purity determination of this compound. Its specificity, established through forced degradation studies, ensures that the method is stability-indicating, a critical requirement for pharmaceutical quality control.

However, a comprehensive analytical strategy may involve the use of orthogonal techniques to gain a more complete understanding of the impurity profile. For instance, GC-MS could be invaluable for identifying volatile impurities, while qNMR can provide an independent, primary measure of purity and aid in the structural elucidation of unknown impurities. SFC and CE offer alternative selectivities and can be powerful tools for resolving impurities that are challenging to separate by RP-HPLC.

Ultimately, the choice of analytical technique will be dictated by the specific needs of the analysis, the stage of development, and the available resources. By understanding the strengths and limitations of each method, researchers and scientists can develop a comprehensive and scientifically sound approach to ensure the purity, safety, and efficacy of their drug candidates.

IV. References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Véronique, G. et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022.

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1995.

  • Pauli, G.F. et al. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. 2020.

  • Altria, K.D. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. 2006.

  • West, C. et al. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. 2023.

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Suntornsuk, L. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. 2025.

  • SCIEX. Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. 2024.

  • LibreTexts Chemistry. 3.4: Supercritical Fluid Chromatography. 2022.

  • MtoZ Biolabs. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • El-Kimary, E.I. et al. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. PMC. 2023.

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. 2024.

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity. [Link]

  • Pravallika, S. Gas Chromatography: A Mini Review. Open Access Journals. 2016.

  • Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. [Link]

  • Powers, L. et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. 2021.

  • de Souza, J. et al. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. 2013.

  • Kumar, S. et al. Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. 2019.

  • El-Saharty, Y.S. et al. Analysis of Miconazole and Econazole in Pharmaceutical Formulations by Derivative UV Spectroscopy and Liquid Chromatography (HPLC). PubMed. 2002.

  • SAS Publishers. Scholars Academic Journal of Pharmacy (SAJP) Development of a New RP-HPLC Method for the Estimation of IBRUTINIB. 2017.

  • Der Pharma Chemica. RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. 2015.

  • Jana, S. et al. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. 2020.

  • McNair, H.M. et al. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. 2019.

Sources

Technical Comparison Guide: 5-Bromo-2-(difluoromethyl)-1,3-oxazole vs. 5-Bromo-2-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Trade-Off

In modern lead optimization, the substitution of a methyl group (


) with a difluoromethyl group (

) is a high-value tactic for modulating metabolic stability and lipophilicity without altering steric bulk.

This guide compares 5-Bromo-2-methyl-1,3-oxazole (Compound A) with its fluorinated bioisostere, 5-Bromo-2-(difluoromethyl)-1,3-oxazole (Compound B). While both serve as critical electrophiles in palladium-catalyzed cross-couplings, the electron-withdrawing nature of the


 group fundamentally alters the electronic bias of the oxazole ring. This results in Compound B  exhibiting superior reactivity in oxidative addition steps (Suzuki/Stille couplings) and enhanced metabolic resistance, at the cost of reduced basicity and altered solubility profiles.

Physicochemical Profiling

The introduction of fluorine atoms drastically changes the electronic landscape of the heterocyclic core. The


 group acts as a lipophilic hydrogen bond donor, a rare and valuable property in drug design.
Table 1: Comparative Properties
Property5-Bromo-2-methyl-1,3-oxazoleThis compoundImpact of Substitution
Structure


Bioisosteric replacement
CAS Number 1060812-80-7 (Generic)1783600-05-4Specific identification
Mol. Weight 161.99 g/mol 197.97 g/mol +36 Da (Fluorine mass)
Electronic Effect Electron-Donating (EDG)Electron-Withdrawing (EWG)

(Me) = -0.17 vs.

(

) = +0.19
Basicity (pKa) ~1.0 (Conjugate Acid)< 0.5 (Conjugate Acid)

reduces N-basicity significantly
H-Bonding Acceptor only (N)Acceptor (N) + Donor (C-H)

acts as a weak H-bond donor [1]
Metabolic Stability Low (Benzylic oxidation risk)High (C-F bond blocks oxidation)Blocks CYP450 "soft spot"
C-Br Reactivity ModerateHigh EWG facilitates Pd(0) oxidative addition

Expert Insight: The "Lipophilic Hydrogen Bond Donor" character of the


 group allows it to interact with protein backbone carbonyls, potentially improving potency in a way the inert 

group cannot.

Synthetic Accessibility & Experimental Protocols

Reliable access to these intermediates is a prerequisite for their use. While the methyl variant is often commercially available, the difluoromethyl variant frequently requires de novo synthesis or specialized sourcing.

Protocol A: Synthesis of this compound

Rationale: Direct bromination of the parent oxazole is the most efficient route. The electron-deficient nature of the C2-substituted ring requires controlled lithiation-bromination or electrophilic bromination under forcing conditions.

Step 1: Cyclization to 2-(Difluoromethyl)oxazole

  • Reagents: Difluoroacetamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq).

  • Solvent/Catalyst: DMF, catalytic TsOH.

  • Procedure: Reflux difluoroacetamide and bromoacetaldehyde diethyl acetal in DMF to effect cyclization (Robinson-Gabriel type or Hantzsch condensation). Distill the volatile oxazole product.

Step 2: Regioselective Bromination (The "Self-Validating" Step) Note: Electrophilic aromatic substitution (SEAr) on electron-poor oxazoles is difficult. Lithiation is preferred.

  • Setup: Flame-dried flask, Argon atmosphere,

    
    .
    
  • Reagents: 2-(Difluoromethyl)oxazole (1.0 eq), LiHMDS (1.1 eq), NBS (1.2 eq).

  • Mechanism: LiHMDS selectively deprotonates the most acidic position (C5) due to the directing effect of the ring oxygen and the inherent acidity of oxazole C5-H.

  • Action: Add LiHMDS dropwise to the oxazole in THF at

    
    . Stir for 30 min. Add NBS (dissolved in THF).
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Validation:

    
     NMR will show the disappearance of the C5 proton (
    
    
    
    ppm) and retention of the C4 proton.
Protocol B: Synthesis of 5-Bromo-2-methyl-1,3-oxazole

Rationale: The methyl group is robust. Standard bromination of 2-methyloxazole using


 or NBS in polar solvents is effective.
  • Reagents: 2-Methyloxazole, NBS, AIBN (cat.),

    
     or 
    
    
    
    .
  • Conditions: Reflux.[1]

  • Note: Care must be taken to avoid radical bromination of the methyl group (benzylic-like position). Using polar solvents favors ionic bromination on the ring (C5) over radical bromination on the side chain.

Reactivity Profile: Cross-Coupling Dynamics

The choice between methyl and difluoromethyl substituents dictates the conditions for subsequent cross-coupling reactions (Suzuki-Miyaura).

Electronic Impact on Catalytic Cycle
  • 5-Bromo-2-methyl-: The electron-donating methyl group increases electron density on the ring. This makes the C-Br bond stronger and the oxidative addition of Pd(0) slower . Requires electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures.

  • 5-Bromo-2-(difluoromethyl)-: The electron-withdrawing group decreases electron density. This weakens the C-Br bond order and makes the ring a better electrophile. Oxidative addition is facile , often proceeding at room temperature or with standard ligands (

    
    ).
    
Decision Logic: Reaction Optimization

The following diagram illustrates the mechanistic divergence and optimization strategy.

G cluster_0 Substrate Electronic Bias Me_Ox 2-Methyl-Oxazole (Electron Rich) Ox_Add Oxidative Addition (Rate Limiting Step) Me_Ox->Ox_Add High Barrier CF2_Ox 2-Difluoromethyl-Oxazole (Electron Poor) CF2_Ox->Ox_Add Low Barrier Me_Path Slow Addition Requires: e- Rich Ligands (e.g., XPhos, tBu3P) Ox_Add->Me_Path CF2_Path Fast Addition Standard Ligands OK (e.g., PPh3, dppf) Ox_Add->CF2_Path Transmet Transmetallation (Boronic Acid) Me_Path->Transmet CF2_Path->Transmet Product Biaryl Product Transmet->Product

Caption: Electronic influence of C2-substituents on the Palladium Catalytic Cycle. The EWG (


) lowers the activation energy for oxidative addition.

DMPK & Metabolic Stability

The primary driver for selecting the difluoromethyl analog is Metabolic Switching .

  • The Methyl Liability: In 2-methyl-oxazoles, the methyl protons are "benzylic-like" and adjacent to a heteroaromatic ring. They are highly susceptible to Cytochrome P450-mediated hydroxylation (

    
    ), leading to rapid clearance.
    
  • The Difluoromethyl Shield: The C-F bond is metabolically inert. Replacing C-H with C-F blocks this oxidation pathway. Furthermore, the acidity of the remaining proton in

    
     is not sufficient for facile abstraction under physiological conditions, extending half-life (
    
    
    
    ).

Recommendation: Use This compound early in SAR (Structure-Activity Relationship) studies if the methyl analog shows high intrinsic clearance (


) due to side-chain oxidation.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schnürch, M., et al. (2007). "Halogenated Heterocycles as Tools for the Synthesis of Heterocycles." Chemical Reviews, 107(11), 5010-5048. (General Oxazole Reactivity).
  • CAS Registry. 5-Bromo-2-(difluoromethyl)oxazole: RN 1783600-05-4.
  • CAS Registry. 5-Bromo-2-methyl-1,3-oxazole: RN 1060812-80-7.

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Oxazoles in Modern Drug Discovery

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of halogen atoms, particularly bromine and fluorine, into the oxazole ring can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 5-Bromo-2-(difluoromethyl)-1,3-oxazole core represents a fascinating convergence of functionalities: the bromine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding[3], while the difluoromethyl group acts as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability.

Understanding the precise three-dimensional arrangement of these molecules and their complexes through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive comparison of methodologies for the crystal structure analysis of this compound complexes, offering field-proven insights into experimental design, data interpretation, and comparative structural analysis. While a definitive crystal structure for this specific parent compound is not yet publicly available, this guide will draw upon established principles and comparative data from structurally related halogenated heterocycles to provide a robust analytical framework.

Part 1: The Crystallization Challenge - A Comparative Overview of Methodologies

The primary bottleneck in SCXRD is often the growth of high-quality single crystals suitable for diffraction experiments.[5][6] For small organic molecules like this compound, several techniques can be employed, each with its own set of advantages and limitations. The choice of method is critical and depends on the compound's solubility, stability, and the quantity of material available.

Classical Crystallization Techniques

These time-tested methods remain the first line of approach for many small molecules.

  • Slow Evaporation: This is one of the simplest and most widely used techniques.[7] A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until nucleation and crystal growth occur. The choice of solvent is crucial as it can influence crystal habit and even be incorporated into the crystal lattice.[7]

  • Vapor Diffusion: This method is particularly useful for small quantities of material.[8] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[7] Crystals form at the interface of the two solvents as they slowly mix.

Advanced and High-Throughput Crystallization Methods

In recent years, several advanced techniques have emerged to overcome the limitations of classical methods, particularly for challenging molecules or when only small amounts of sample are available.[6][9]

  • Microbatch Under-Oil: This high-throughput technique involves dispensing nanoliter-scale droplets of the compound solution and crystallization screens under a layer of inert oil.[5] The oil prevents rapid evaporation and allows for the screening of a large number of conditions with minimal sample consumption.

  • Encapsulated Nanodroplet Crystallization (ENaCt): This method offers a high-throughput approach to screen a vast crystallization space with very small amounts of the analyte.[9] It involves the encapsulation of nanodroplets of the sample solution, allowing for extensive screening of solution-phase crystal growth conditions.

Comparative Summary of Crystallization Techniques

TechniqueSample AmountThroughputComplexityIdeal For
Slow Evaporation mg to gLowLowReadily crystallizable compounds with good solubility.[7]
Vapor Diffusion µg to mgMediumMediumSmall sample quantities and screening of precipitants.[8]
Solvent Layering mgLowMediumCompounds sensitive to temperature changes.[7]
Microbatch Under-Oil µgHighHighHigh-throughput screening with minimal sample.[5]
ENaCt µgVery HighHighExtensive screening of conditions for challenging molecules.[9]

Part 2: The Experimental Workflow - From Crystal to Structure

Once suitable crystals are obtained, the next phase involves data collection and structure determination. The following is a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a this compound complex.

Step-by-Step Experimental Protocol
  • Crystal Mounting and Screening:

    • Action: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a cryoloop.

    • Causality: A single, well-formed crystal without visible defects is essential for obtaining high-quality diffraction data. The cryoloop allows for easy handling and flash-cooling to protect the crystal from radiation damage.

  • Data Collection:

    • Action: Mount the crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. The choice of X-ray source depends on the crystal's absorption characteristics.

  • Data Reduction and Processing:

    • Action: Process the raw diffraction images using software like CrystalClear or similar programs.[10] This involves indexing the diffraction pattern to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for Lorentz and polarization effects.

    • Causality: Accurate data reduction is crucial for a successful structure solution. The space group determination reveals the symmetry of the crystal lattice.

  • Structure Solution and Refinement:

    • Action: Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS or SIR92.[11] Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL or CRYSTALS.[11][12] This involves adjusting atomic coordinates, displacement parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors.

    • Causality: The initial structure solution provides a rough model of the atomic arrangement. Refinement optimizes this model to best fit the experimental data, yielding a precise and accurate molecular structure.

  • Structure Validation:

    • Action: Validate the final crystal structure using tools like PLATON or the IUCr's checkCIF service.[13][14] This involves checking for geometric inconsistencies, missed symmetry, and overall quality of the refinement.

    • Causality: Validation ensures the chemical and crystallographic reasonableness of the final structure, identifying potential errors in the model.[15][16]

Workflow Diagram

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Structural Model structure_validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 3: Comparative Structural Analysis - Insights from Halogenated Heterocycles

While the specific crystal structure of this compound is not yet reported, we can predict and compare its likely structural features with those of known halogenated oxazoles and other related heterocyclic systems.

Expected Intramolecular Geometry

The geometry of the oxazole ring is expected to be planar. Based on studies of other oxazole derivatives, the bond lengths within the ring will reflect its aromatic character.[17] The C-Br bond length is anticipated to be in the range of 1.88-1.90 Å, similar to what has been observed in other bromo-substituted aromatic systems.[18] The C-F bonds of the difluoromethyl group will be significantly shorter, typically around 1.35 Å.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature to anticipate in the crystal packing of this compound complexes is the presence of halogen bonds. The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the oxazole ring or an oxygen atom. The importance of halogen bonding in directing crystal packing increases with the polarizability of the halogen (I > Br > Cl > F).[19]

Comparative analysis of halogenated pyrazoles has shown that while chloro and bromo analogs can be isostructural, the fluoro and iodo analogs often adopt different packing motifs due to the varying strengths of halogen and hydrogen bonding.[19] It is therefore plausible that the crystal packing of this compound will be significantly different from its chloro or iodo counterparts.

Comparative Crystallographic Data of Related Halogenated Heterocycles

The following table presents a comparison of key crystallographic parameters from published structures of related halogenated heterocycles. This data provides a valuable reference for what might be expected for this compound.

CompoundSpace GroupZKey Intermolecular InteractionsReference
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateP2₁/n8C-H···O and C-H···N hydrogen bonds, π-π stacking[20][21]
4-Bromo-1H-pyrazoleP2₁/c4N-H···N hydrogen bonds, Br···Br interactions[19]
5-Bromo-2-fluoronicotinic acid monohydrateP2₁2₁2₁4O-H···O and O-H···N hydrogen bonds[18]
2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazoleP2₁2Br···H, H···H, and Br···Br contacts[22]

Z = number of molecules in the unit cell

Visualization of Potential Intermolecular Interactions

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N O1 O Br1 Br N2 N Br1->N2 Halogen Bond (Br···N) F1 F C_ring1 Oxazole Ring F1->C_ring1 C-H···F Interaction F2 F CF2_1 CF2H O2 O Br2 Br

Caption: Potential intermolecular interactions in this compound.

Conclusion

The crystal structure analysis of this compound complexes is a critical step in understanding their structure-property relationships and advancing their potential as therapeutic agents. While obtaining high-quality crystals can be challenging, a systematic approach employing a range of classical and modern crystallization techniques can significantly improve the chances of success. The detailed experimental workflow presented in this guide provides a robust framework for accurate and reliable structure determination.

Furthermore, by drawing comparisons with structurally related halogenated heterocycles, we can anticipate key structural features, such as the influential role of halogen bonding in directing crystal packing. This predictive insight is invaluable for interpreting experimental results and for the future design of novel oxazole-based compounds with tailored solid-state properties. As more crystal structures of such compounds become available, a deeper understanding of the interplay between halogenation patterns and supramolecular assembly will undoubtedly emerge, further empowering the field of drug discovery.

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